molecular formula C13H8BrF3N2O B5577443 5-bromo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide

5-bromo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide

Cat. No.: B5577443
M. Wt: 345.11 g/mol
InChI Key: GNUFRGMAUCDTPV-UHFFFAOYSA-N
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Description

5-bromo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide is an organic compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of a bromine atom at the 5th position of the pyridine ring and a trifluoromethyl group attached to the phenyl ring. It is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide typically involves the following steps:

    Bromination: The starting material, pyridine, is brominated at the 5th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Carboxylation: The brominated pyridine is then subjected to carboxylation to introduce the carboxamide group. This can be achieved using carbon dioxide in the presence of a base such as lithium diisopropylamide (LDA).

    Substitution: The final step involves the introduction of the trifluoromethylphenyl group. This can be done through a nucleophilic substitution reaction using a trifluoromethylphenyl halide in the presence of a suitable base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions are common, especially at the bromine position, where nucleophiles such as amines or thiols can replace the bromine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-bromo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The bromine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-(trifluoromethyl)pyridine: Similar structure but lacks the carboxamide group.

    2-bromo-5-(trifluoromethyl)aniline: Contains an aniline group instead of a pyridine ring.

Uniqueness

5-bromo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide is unique due to the presence of both the trifluoromethyl group and the carboxamide group, which confer distinct chemical properties and biological activities. The combination of these functional groups makes it a versatile intermediate in various synthetic pathways.

Properties

IUPAC Name

5-bromo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrF3N2O/c14-9-5-8(6-18-7-9)12(20)19-11-4-2-1-3-10(11)13(15,16)17/h1-7H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNUFRGMAUCDTPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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